3-Acetyl-1-(4-nitrophenyl)piperidin-2-one
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Overview
Description
3-Acetyl-1-(4-nitrophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of an acetyl group at the 3-position and a nitrophenyl group at the 1-position of the piperidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one typically involves the reaction of 4-nitrophenylpiperidin-2-one with an acetylating agent. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-(4-nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction of Nitro Group: 3-Acetyl-1-(4-aminophenyl)piperidin-2-one.
Reduction of Acetyl Group: 3-Hydroxy-1-(4-nitrophenyl)piperidin-2-one.
Scientific Research Applications
3-Acetyl-1-(4-nitrophenyl)piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the acetyl group can form hydrogen bonds with target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperidin-2-one: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Acetyl-1-(4-aminophenyl)piperidin-2-one: Contains an amino group instead of a nitro group, altering its chemical and biological properties.
Uniqueness
3-Acetyl-1-(4-nitrophenyl)piperidin-2-one is unique due to the presence of both the acetyl and nitro groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a candidate for further biological studies .
Properties
Molecular Formula |
C13H14N2O4 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
3-acetyl-1-(4-nitrophenyl)piperidin-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)12-3-2-8-14(13(12)17)10-4-6-11(7-5-10)15(18)19/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
AIKWYHMEKCKYJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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